Cas no 2097984-49-9 (N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine)

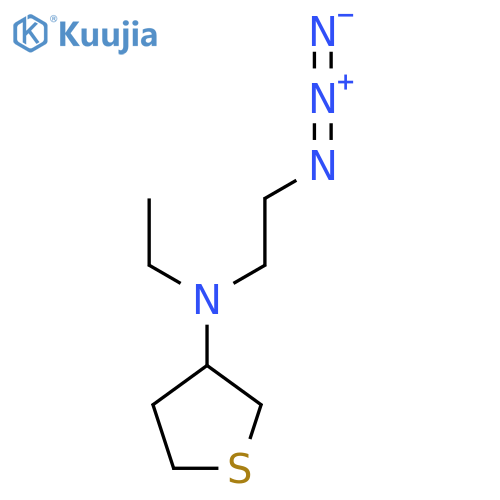

2097984-49-9 structure

商品名:N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine

CAS番号:2097984-49-9

MF:C8H16N4S

メガワット:200.304439544678

CID:5049458

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine 化学的及び物理的性質

名前と識別子

-

- N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine

- N-(2-azidoethyl)-N-ethylthiolan-3-amine

- N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine

-

- インチ: 1S/C8H16N4S/c1-2-12(5-4-10-11-9)8-3-6-13-7-8/h8H,2-7H2,1H3

- InChIKey: LTJYUARFOJODAY-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C1)N(CC)CCN=[N+]=[N-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 191

- トポロジー分子極性表面積: 42.9

- 疎水性パラメータ計算基準値(XlogP): 2.4

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N296561-100mg |

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F1907-7604-0.5g |

N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 95%+ | 0.5g |

$627.0 | 2023-09-07 | |

| Life Chemicals | F1907-7604-1g |

N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 95%+ | 1g |

$660.0 | 2023-09-07 | |

| TRC | N296561-1g |

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 1g |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F1907-7604-2.5g |

N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 95%+ | 2.5g |

$1439.0 | 2023-09-07 | |

| Life Chemicals | F1907-7604-5g |

N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 95%+ | 5g |

$2167.0 | 2023-09-07 | |

| Life Chemicals | F1907-7604-10g |

N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 95%+ | 10g |

$3034.0 | 2023-09-07 | |

| Life Chemicals | F1907-7604-0.25g |

N-(2-azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 95%+ | 0.25g |

$595.0 | 2023-09-07 | |

| TRC | N296561-500mg |

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine |

2097984-49-9 | 500mg |

$ 365.00 | 2022-06-03 |

N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

2097984-49-9 (N-(2-Azidoethyl)-N-ethyltetrahydrothiophen-3-amine) 関連製品

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量